5-Bromo-2-(1,3-oxazol-5-yl)pyridine: A Technical Guide for Chemical Researchers
5-Bromo-2-(1,3-oxazol-5-yl)pyridine: A Technical Guide for Chemical Researchers
Introduction: The Strategic Value of the Pyridine-Oxazole Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular framework is a cornerstone of rational drug design. The pyridine ring, a ubiquitous element in FDA-approved drugs, offers a polar, ionizable, and metabolically stable core that can engage in a variety of biological interactions.[1][2] When coupled with the 1,3-oxazole ring—a bioisostere for esters and amides known for its role in biologically active natural products—the resulting 2,5-disubstituted pyridine-oxazole scaffold emerges as a privileged structure with significant therapeutic potential.[3][4]
This guide provides a comprehensive technical overview of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine, a key building block within this chemical class. While specific experimental literature on this exact molecule is limited, this document consolidates available data, proposes a robust synthetic strategy based on established methodologies, and explores its potential applications in drug discovery by drawing parallels with analogous structures. This guide is intended for researchers and scientists in organic synthesis and drug development, offering both foundational knowledge and actionable insights.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-2-(1,3-oxazol-5-yl)pyridine is a halogenated heterocyclic compound that serves as a versatile intermediate for further chemical elaboration. The bromine atom at the 5-position of the pyridine ring is strategically positioned for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The oxazole moiety at the 2-position provides a stable five-membered ring with hydrogen bond acceptors, contributing to the molecule's overall electronic profile and potential for target engagement.
Table 1: Chemical and Physical Properties of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [5][6] |
| Molecular Weight | 225.04 g/mol | [6] |
| CAS Number | 380380-74-5 | |
| Appearance | Powder | |
| Predicted XlogP | 1.7 | [5] |
| SMILES | BrC1=CN=C(C2=CN=CO2)C=C1 | [6] |
| InChI | 1S/C8H5BrN2O/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [6] |
Note: Most properties other than basic identifiers are predicted, as extensive experimental characterization is not widely published.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available 5-bromopicolinaldehyde.
Caption: Proposed synthetic workflow for 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated for this specific substrate. Researchers should perform their own optimization and safety assessment.
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Reaction Setup: To a stirred solution of 5-bromopicolinaldehyde (1.0 eq) in methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise over 10 minutes. The choice of a mild inorganic base like K₂CO₃ is crucial to deprotonate the TosMIC without promoting side reactions with the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). The mechanism involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 5-Bromo-2-(1,3-oxazol-5-yl)pyridine.
Analytical Characterization Profile (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on the structure and data from analogous compounds.[1][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring and two protons on the oxazole ring. The proton at C4 of the pyridine ring would likely appear as a doublet of doublets, while the protons at C3 and C6 would be doublets. The oxazole protons would appear as singlets in the aromatic region. |
| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the bromine atom would be significantly shielded. Carbons adjacent to nitrogen and oxygen atoms would be deshielded.[1] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 224.9658 and [M+Na]⁺ at m/z 246.9477.[5] |
| FT-IR | Characteristic peaks for C=N and C-O-C stretching of the oxazole ring, and C=C/C=N stretching of the pyridine ring. |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-Bromo-2-(1,3-oxazol-5-yl)pyridine lies in its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine-oxazole core is a recognized pharmacophore in a wide array of biologically active molecules.
Core Rationale for Therapeutic Exploration:
-
Antimicrobial Activity: The fusion of pyridine and oxadiazole (a related heterocycle) moieties has yielded compounds with potent antimicrobial activity against various strains of bacteria and fungi.[3] The pyridine scaffold itself is known to improve water solubility and can be functionalized to target bacterial enzymes.[10]
-
Anticancer Potential: Pyridine-bridged analogues of natural products like Combretastatin-A4 have been synthesized and shown to possess significant antiproliferative activities.[11] The 2,5-disubstituted pattern allows for the precise spatial orientation of appended pharmacophores, which can be optimized to interact with targets such as tubulin or protein kinases.
-
Anti-inflammatory and Other Activities: Pyridine derivatives are widely explored as anti-inflammatory, antiviral, and antidiabetic agents.[12] The oxazole ring can act as a rigid linker or a key interaction point within an enzyme's active site.
Strategic Elaboration via Cross-Coupling
The bromine atom on the pyridine ring is a key handle for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given biological target.
Caption: Diversification pathways for the 5-Bromo-2-(1,3-oxazol-5-yl)pyridine scaffold.
Conclusion and Future Outlook
5-Bromo-2-(1,3-oxazol-5-yl)pyridine represents a high-potential, yet underexplored, building block for medicinal chemistry. Its structure combines the favorable attributes of both pyridine and oxazole heterocycles. While detailed experimental data on the compound itself is sparse, established synthetic methodologies provide a clear path for its preparation and subsequent functionalization. The strategic placement of the bromine atom allows for extensive diversification, enabling the generation of libraries of novel compounds for screening against a wide range of therapeutic targets. As the demand for novel chemical entities continues to grow, scaffolds like this will be instrumental in the discovery of the next generation of therapeutics.
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